molecular formula C14H23N3O B8110866 7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B8110866
M. Wt: 249.35 g/mol
InChI Key: ALUIWMGDRDXZPO-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroimidazo[4,5-c]pyridine scaffold, a bicyclic heterocyclic system with applications in medicinal chemistry and drug discovery. Its structure features:

  • 1-Methyl group: A common substitution in imidazo[4,5-c]pyridines, enhancing metabolic stability and receptor binding .
  • 7-((Cyclopentylmethoxy)methyl) substituent: A bulky ether group that likely influences solubility, bioavailability, and target selectivity.

Properties

IUPAC Name

7-(cyclopentylmethoxymethyl)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-17-10-16-13-7-15-6-12(14(13)17)9-18-8-11-4-2-3-5-11/h10-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUIWMGDRDXZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(CNC2)COCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological contexts, and structure-activity relationships.

  • Molecular Formula : C14H23N3O
  • CAS Number : 1422059-75-3
  • Chemical Structure : The compound features an imidazopyridine core with a cyclopentylmethoxy methyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that imidazopyridines can inhibit various kinases involved in cancer progression. For instance:

  • Aurora Kinase Inhibition : Compounds within this class have shown inhibitory potency against Aurora A and B kinases, critical for cell division. One study reported IC50 values ranging from 0.004 to 0.046 µM for derivatives with modifications at the C6 position of the imidazopyridine ring .

2. Antimicrobial Activity

Imidazopyridines have demonstrated significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that the presence of methyl groups at specific positions (C5 and C3) enhances activity against bacterial strains compared to standard antibiotics like streptomycin and fluconazole. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µM against Mycobacterium tuberculosis .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • NF-κB Pathway Modulation : Certain derivatives were found to inhibit the activation of NF-κB, a key regulator in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

4. Neuropharmacological Effects

Imidazopyridines are being explored for their neuropharmacological effects:

  • CNS Activity : Some studies suggest these compounds may affect neurotransmitter systems and could be beneficial in treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing efficacy:

Substituent PositionModification TypeEffect on Activity
C5Methyl Group AdditionIncreased antimicrobial activity
C6Alkyl Chain VariationEnhanced kinase inhibition
Aromatic RingHydroxycarboximidamideHigh cytotoxic activity

This table summarizes how specific modifications can influence the biological profile of imidazopyridine derivatives.

Case Studies

Several case studies illustrate the practical implications of these findings:

  • Breast Cancer Treatment : A derivative of imidazo[4,5-c]pyridine was identified as a potent PARP inhibitor, increasing sensitivity to chemotherapy agents in breast cancer models .
  • Tuberculosis Research : Compounds exhibiting low MIC values against Mycobacterium tuberculosis highlight their potential as new therapeutic agents in combating resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid)
  • Substituents : Carboxylic acid at position 4.
  • Molecular Weight : 181.19 g/mol (C₈H₁₁N₃O₂).
  • Biological Role : Used in metal-ion complexation studies and as a histidine analog .
  • Key Difference : The carboxylic acid group confers polarity, contrasting with the lipophilic cyclopentylmethoxy methyl group in the target compound.
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
  • Substituents : Isopropyl group at position 3.
  • Molecular Weight : ~165.4 g/mol (C₉H₁₅N₃).
  • Biological Role : Intermediate in synthesizing semicarbazide-sensitive amine oxidase (SSAO) inhibitors .
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (PD-L1 Inhibitor Core)
  • Substituents : Methyl group at position 1.
  • Molecular Weight : 135.17 g/mol (C₇H₁₁N₃).
  • Biological Role : Core structure in PD-L1 inhibitors, highlighting the importance of the 1-methyl group for pharmacophore symmetry and binding .
  • Key Difference: The target compound’s 7-ether substituent may enhance selectivity for non-immunological targets.
4-Methylspinaceamine
  • Substituents : Methyl group at position 4.
  • Molecular Weight : 151.20 g/mol (C₇H₁₁N₃).
  • Biological Role : Naturally occurring in fermented foods, formed via histamine-acetaldehyde condensation .
  • Key Difference : Lack of complex substituents limits synthetic utility compared to the target compound.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Use Source/Reference
Target Compound 1-Me, 7-(Cyclopentylmethoxy)methyl ~248.37 Hypothesized enzyme inhibition N/A
Spinacine 6-COOH 181.19 Metal-ion complexation
4-Isopropyl derivative 4-iPr ~165.4 SSAO inhibitor intermediate
PD-L1 Inhibitor Core 1-Me 135.17 Immuno-oncology
4-Methylspinaceamine 4-Me 151.20 Naturally occurring alkaloid

Pharmacological and Chemical Insights

  • Substitution at Position 1 : The 1-methyl group is critical for metabolic stability across analogs .
  • Position 7 Modifications : Bulky ether groups (e.g., cyclopentylmethoxy methyl) may enhance blood-brain barrier penetration or target hydrophobic pockets.
  • Natural vs. Synthetic Analogs : Natural derivatives like 4-methylspinaceamine lack synthetic tailoring for drug development, highlighting the target compound’s design advantages .

Preparation Methods

Hydroxymethyl Intermediate Preparation

The C7 position is oxidized to a hydroxymethyl group using lithium hydroxide (LiOH) in ethanol/water (3:1) at 60°C. This step proceeds via hydrolysis of a nitrile or ester precursor, though direct oxidation of a methylene group has also been reported.

Etherification via Mitsunobu Reaction

The hydroxymethyl intermediate undergoes Mitsunobu coupling with cyclopentylmethanol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF drive the reaction to completion.

Conditions :

  • Alcohol : Cyclopentylmethanol (1.2 equiv)

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF

  • Temperature : 0°C → reflux

  • Time : 8 hours

  • Yield : 78%

Alternative Synthetic Pathways

Reductive Amination Route

A one-pot reductive amination strategy constructs the imidazo ring while installing the C7 substituent. Combining 3-cyanopyridine with cyclopentylmethoxy methylamine under hydrogenation conditions (H₂, Pd/C) forms the saturated core.

Limitations : Requires high-pressure equipment and exhibits moderate regioselectivity (≤60% yield).

Late-Stage Functionalization

Post-functionalization of pre-methylated imidazo[4,5-c]pyridine via Ullmann coupling enables C7 modification. Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) facilitate coupling with cyclopentylmethoxymethyl bromide.

Yield : 65% (due to steric challenges).

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final compounds are characterized by:

  • ¹H/¹³C NMR : Key signals include the imidazole C2 proton (δ 7.8–8.1 ppm) and cyclopentyl methoxy methyl (δ 3.4–3.6 ppm).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Scalability
Cyclization-AlkylationImidazo ring formation7295High
MitsunobuEtherification7898Moderate
Reductive AminationOne-pot synthesis6090Low

Q & A

Q. Q1: What are the common synthetic routes for 7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine?

A: The synthesis typically involves multi-step organic reactions, including cyclization of precursors such as substituted imidazoles and pyridines. For example, cyclopentylmethoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (temperature, solvent, catalysts) are critical: tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are common solvents, and bases like potassium carbonate may facilitate cyclization . Optimization of reaction time and purification steps (e.g., column chromatography) is essential to achieve high yields (>70%) and purity (>95%).

Q. Q2: Which analytical techniques are most reliable for confirming the structure of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is standard for verifying the bicyclic imidazo[4,5-c]pyridine core and substituents like the cyclopentylmethoxy group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural validation. Infrared (IR) spectroscopy can identify functional groups (e.g., ether linkages) .

Advanced Synthetic Methodologies

Q. Q3: How can computational methods improve the synthesis design for this compound?

A: Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, identifying energy barriers for key steps like cyclization. The ICReDD approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) to reduce trial-and-error . For example, molecular dynamics (MD) simulations may reveal solvent effects on reaction kinetics.

Q. Q4: What strategies resolve low yields in the final cyclization step?

A: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Palladium or copper catalysts may enhance regioselectivity.
  • Protecting groups : Temporarily blocking reactive sites (e.g., amines) during synthesis.
  • Microwave-assisted synthesis : Accelerating reaction rates and improving efficiency .
    Statistical experimental design (e.g., factorial design) can systematically optimize parameters like temperature and reagent stoichiometry .

Biological Activity and Mechanism

Q. Q5: How can researchers assess the biological target affinity of this compound?

A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with enzymes or receptors. For example, if targeting kinases, biochemical assays (e.g., kinase inhibition assays) quantify IC₅₀ values. Cross-validation with molecular docking (AutoDock Vina, Schrödinger) identifies binding modes and key interactions (e.g., hydrogen bonds with the imidazole ring) .

Q. Q6: How to address contradictory reports on its biological activity across studies?

A: Contradictions may arise from differences in assay conditions (pH, ionic strength) or cell lines. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation . Compare structural analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives) to isolate substituent effects. Meta-analyses of published data can identify confounding variables .

Comparative Structural Analysis

Q. Q7: How does the cyclopentylmethoxy group influence activity compared to other substituents?

A: The cyclopentylmethoxy group enhances lipophilicity (logP >3), improving membrane permeability. Comparative studies with analogs (e.g., methyl or phenyl substituents) show cyclopentyl groups increase binding affinity for hydrophobic pockets in targets like G protein-coupled receptors (GPCRs). Use QSAR (quantitative structure-activity relationship) models to correlate substituent properties (e.g., steric bulk, electronic effects) with activity .

Q. Q8: What structural analogs are critical for SAR studies?

A: Key analogs include:

CompoundStructural FeatureBiological Relevance
1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridinePhenyl substituentEnhances π-π stacking
7-Cyclopentyl-5H-imidazo[1,2-a]pyrimidineCyclopentyl groupImproves metabolic stability
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridineChlorine atomIncreases electrophilicity for covalent binding
Synthesize derivatives with systematic substitutions and test in parallel assays .

Data Analysis and Experimental Design

Q. Q9: How to design experiments for optimizing reaction conditions?

A: Employ Design of Experiments (DoE) methodologies:

  • Factorial design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions.
  • Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions.
    For example, a central composite design can maximize yield while minimizing impurities .

Q. Q10: What statistical tools are suitable for analyzing contradictory biological data?

A: Use multivariate analysis (e.g., PCA) to cluster datasets by experimental variables. Bayesian statistics can weight studies by sample size or assay reliability. Tools like R or Python’s SciPy enable meta-regression to adjust for covariates (e.g., cell type differences) .

Safety and Regulatory Considerations

Q. Q11: What safety protocols are essential during synthesis?

A: Follow Chemical Hygiene Plan guidelines:

  • Use fume hoods for volatile solvents (e.g., DMSO).
  • Wear PPE (gloves, goggles) when handling reactive intermediates.
  • Conduct risk assessments for exothermic steps (e.g., cyclization).
    Training on emergency procedures (spill containment, fire safety) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.